
Holmium disilicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium disilicide is a compound composed of holmium and silicon, represented by the chemical formula HoSi₂. It belongs to the class of rare-earth metal silicides, which are known for their unique properties and applications in various fields such as electronics, magnetics, and materials science. This compound is particularly noted for its high melting point, thermal stability, and resistance to oxidation, making it a valuable material in high-temperature and corrosive environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium disilicide can be synthesized through several methods, including direct reaction of holmium with silicon at high temperatures. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is: [ \text{Ho} + 2\text{Si} \rightarrow \text{HoSi}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced using powder metallurgy techniques. This involves mixing holmium and silicon powders, compacting them into a desired shape, and then sintering at high temperatures to form the disilicide. Another method involves the use of chemical vapor deposition, where holmium and silicon precursors are decomposed at high temperatures to deposit this compound on a substrate .
Chemical Reactions Analysis
Types of Reactions: Holmium disilicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxygen at high temperatures, this compound forms a protective oxide layer, which enhances its resistance to further oxidation. The reaction can be represented as: [ \text{HoSi}_2 + O_2 \rightarrow \text{Ho}_2O_3 + 2\text{SiO}_2 ]
Reduction: this compound can be reduced by strong reducing agents such as hydrogen gas at elevated temperatures, leading to the formation of elemental holmium and silicon.
Substitution: In substitution reactions, this compound can react with halogens to form holmium halides and silicon halides. For example: [ \text{HoSi}_2 + 4\text{Cl}_2 \rightarrow \text{HoCl}_3 + 2\text{SiCl}_4 ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens such as chlorine. The reactions typically occur at high temperatures to facilitate the desired transformations.
Major Products: The major products formed from these reactions include holmium oxide, silicon dioxide, holmium halides, and silicon halides .
Scientific Research Applications
Holmium disilicide has a wide range of applications in scientific research and industry:
Chemistry: In chemistry, this compound is used as a catalyst in various reactions due to its high thermal stability and resistance to oxidation.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the manufacture of high-temperature and corrosion-resistant materials. It is also employed in the production of magnetic materials and electronic components due to its unique magnetic and electrical properties .
Mechanism of Action
The mechanism by which holmium disilicide exerts its effects is primarily related to its thermal and chemical stability. The compound forms a protective oxide layer when exposed to high temperatures, which prevents further oxidation and degradation. This makes it an excellent material for use in harsh environments. The molecular targets and pathways involved in its action are related to its interaction with oxygen and other reactive species, leading to the formation of stable oxides and other compounds .
Comparison with Similar Compounds
- Erbium disilicide (ErSi₂)
- Dysprosium disilicide (DySi₂)
- Ytterbium disilicide (YbSi₂)
Uniqueness: Holmium disilicide is unique due to its specific combination of thermal stability, oxidation resistance, and magnetic properties. While other rare-earth silicides share some of these characteristics, this compound’s specific properties make it particularly suitable for applications requiring high-temperature stability and resistance to corrosive environments .
Properties
InChI |
InChI=1S/Ho.Si2/c;1-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXUMDZCLDXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Ho] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HoSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12136-24-2 |
Source


|
| Record name | Holmium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

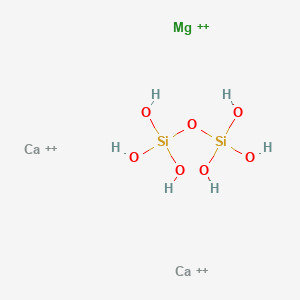
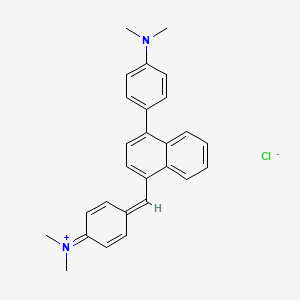
![(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one](/img/structure/B577257.png)


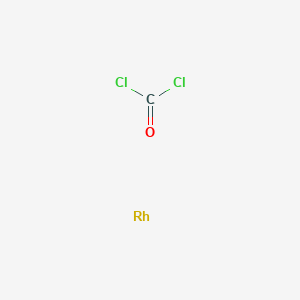
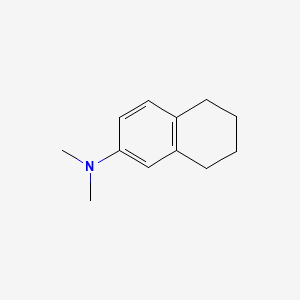
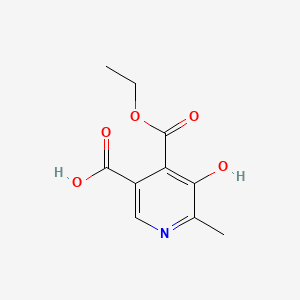
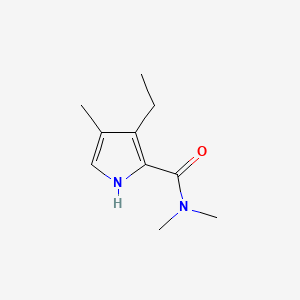
![1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane](/img/structure/B577270.png)

![(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B577274.png)
